

Physical properties like melting and boiling point of 1-Methylfluorene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylfluorene

Cat. No.: B047293

[Get Quote](#)

Technical Guide: Physicochemical Properties of 1-Methylfluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **1-Methylfluorene**, a derivative of the polycyclic aromatic hydrocarbon fluorene. The document is structured to provide readily accessible data for researchers and professionals in drug development and related scientific fields. It includes a summary of its melting and boiling points, detailed experimental protocols for these determinations, and a proposed metabolic pathway based on known biotransformation routes of fluorene.

Core Physical Properties

1-Methylfluorene is a solid substance under standard conditions. Its key physical properties, including melting and boiling points, are critical for its handling, purification, and analysis in a laboratory setting.

Data Presentation

The following table summarizes the reported melting and boiling points for **1-Methylfluorene**.

Physical Property	Value
Melting Point	84-86 °C
Boiling Point	313.08 - 318.1 °C

Experimental Protocols

While specific experimental records for the determination of **1-Methylfluorene**'s physical properties are not readily available in the public domain, the following sections describe standard and widely accepted methodologies for measuring the melting and boiling points of solid organic compounds. These protocols are applicable to **1-Methylfluorene**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity and is defined as the temperature at which the solid phase is in equilibrium with the liquid phase. The capillary method is a common and reliable technique for this measurement.[\[1\]](#)[\[2\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: A small amount of **1-Methylfluorene** is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[\[2\]](#)
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end,

aiming for a sample height of 2-3 mm.

- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.
- **Heating and Observation:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2°C per minute, as the melting point is approached.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-1°C).

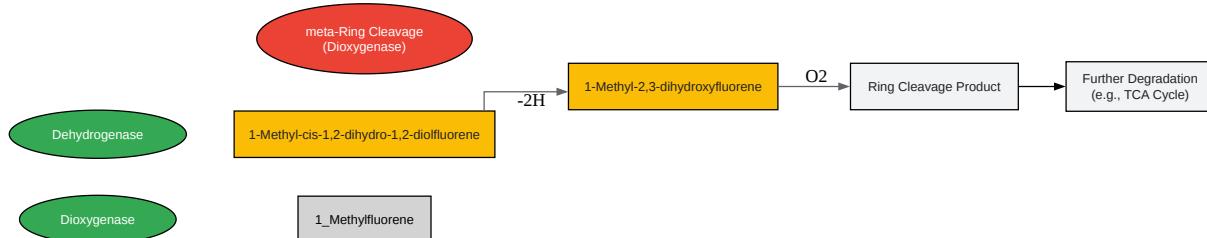
Boiling Point Determination (Micro-reflux Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, the micro-reflux method is a suitable technique.

Apparatus:

- Small test tube or vial
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating bath (e.g., oil bath or heating block)
- Clamps and stand

Procedure:


- **Sample Preparation:** A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- Apparatus Assembly: The test tube is attached to a thermometer and immersed in a heating bath. The thermometer bulb should be positioned close to the liquid surface to accurately measure the vapor temperature.
- Heating: The bath is heated gradually. As the liquid heats, trapped air will be expelled from the capillary tube, seen as a stream of bubbles.
- Boiling Point Identification: The liquid is heated until a steady stream of bubbles emerges from the capillary tube, indicating that the liquid is boiling. The heat is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is the boiling point.^[3]
- Pressure Correction: The atmospheric pressure at the time of the measurement should be recorded, as boiling points are pressure-dependent.

Proposed Metabolic Pathway of 1-Methylfluorene

The metabolism of **1-Methylfluorene** is not extensively documented. However, based on the known biodegradation pathways of its parent compound, fluorene, a plausible metabolic route can be proposed. The metabolism of fluorene is primarily initiated by monooxygenase or dioxygenase enzymes, leading to hydroxylated intermediates that undergo further degradation. ^{[4][5]} The presence of a methyl group on the aromatic ring is expected to influence the sites of enzymatic attack but not the fundamental degradation mechanism.

The following diagram illustrates a proposed metabolic pathway for **1-Methylfluorene**, initiated by dioxygenation.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of **1-Methylfluorene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thinksrs.com [thinksrs.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [Physical properties like melting and boiling point of 1-Methylfluorene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047293#physical-properties-like-melting-and-boiling-point-of-1-methylfluorene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com